molecular formula C8H7ClFNO2 B11893866 Methyl 2-(4-chloro-5-fluoropyridin-2-yl)acetate

Methyl 2-(4-chloro-5-fluoropyridin-2-yl)acetate

Cat. No.: B11893866
M. Wt: 203.60 g/mol
InChI Key: HKOFTAPNQSHMDA-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloro-5-fluoropyridin-2-yl)acetate is an organic compound with the molecular formula C8H7ClFNO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, along with a methyl ester group attached to the 2-position of the pyridine ring. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chloro-5-fluoropyridin-2-yl)acetate typically involves the reaction of 2-chloro-5-fluoropyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of side reactions. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-5-fluoropyridin-2-yl)acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro and fluoro substituents on the pyridine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridines.

    Hydrolysis: Formation of 2-(4-chloro-5-fluoropyridin-2-yl)acetic acid.

    Oxidation and Reduction: Formation of pyridine N-oxides or amines.

Scientific Research Applications

Methyl 2-(4-chloro-5-fluoropyridin-2-yl)acetate is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Employed in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloro-5-fluoropyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the pyridine ring enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-fluoropyridin-2-yl)acetate
  • Methyl 2-(4-chloro-3-fluoropyridin-2-yl)acetate
  • Methyl 2-(4-bromo-5-fluoropyridin-2-yl)acetate

Uniqueness

Methyl 2-(4-chloro-5-fluoropyridin-2-yl)acetate is unique due to the specific positioning of the chloro and fluoro substituents on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

methyl 2-(4-chloro-5-fluoropyridin-2-yl)acetate

InChI

InChI=1S/C8H7ClFNO2/c1-13-8(12)3-5-2-6(9)7(10)4-11-5/h2,4H,3H2,1H3

InChI Key

HKOFTAPNQSHMDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=N1)F)Cl

Origin of Product

United States

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